molecular formula C12H10Cl2N2O2 B1300727 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 477710-54-6

1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1300727
CAS No.: 477710-54-6
M. Wt: 285.12 g/mol
InChI Key: ZCTOHBFEFKORRJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 3,4-dichlorophenyl group at the 1-position, methyl groups at the 3- and 5-positions, and a carboxylic acid moiety at the 4-position of the pyrazole ring. Its molecular formula is C₁₂H₁₀Cl₂N₂O₂, with a calculated molecular weight of 276.12 g/mol. Pyrazole derivatives are widely studied in medicinal chemistry for applications such as kinase modulation, antimicrobial agents, and anti-inflammatory drugs .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOHBFEFKORRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363437
Record name 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477710-54-6
Record name 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477710-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with 3,5-dimethylpyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name Substituent (Position) Functional Group Molecular Weight (g/mol) Key Properties
1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3,4-Dichlorophenyl (1) Carboxylic acid 276.12 High lipophilicity, strong H-bond capacity
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-Chlorophenyl (1) Carboxylic acid 250.68 Moderate solubility, reduced target affinity
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-Cl-Benzyl (1) Carboxylic acid 264.71 Increased steric bulk, flexible binding
N-[1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-pyridinecarboxamide 3,4-Dichlorophenyl (1) Amide 366.22 Kinase activation, improved H-bonding
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Difluoromethyl (1) Carboxylic acid 190.15 Enhanced metabolic stability

Biological Activity

1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (commonly referred to as DMPCA) is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article examines the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₁₄H₁₄Cl₂N₂O₂
  • Molecular Weight : 313.18 g/mol
  • CAS Number : 477710-51-3
  • Melting Point : 81–84 °C

DMPCA exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : DMPCA has been shown to inhibit several enzymes including cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition suggests potential anti-inflammatory applications .
  • Anticancer Activity : Research indicates that DMPCA can induce apoptosis in cancer cells by triggering intrinsic pathways and inhibiting cell proliferation. It has demonstrated activity against various cancer cell lines, including human colon and breast cancer cells .
  • Antimicrobial Properties : The compound has shown efficacy against a range of pathogens, indicating potential use as an antimicrobial agent. Studies have reported its effectiveness against both bacterial and fungal strains .

Biological Activity Data Table

Biological Activity Target/Mechanism Effectiveness Reference
Anti-inflammatoryCOX inhibitionModerate
AnticancerApoptosis inductionHigh
AntimicrobialBacterial inhibitionVariable
AntiviralViral replication inhibitionModerate

Case Studies

Several studies have highlighted the biological activity of DMPCA:

  • Anti-inflammatory Effects : A study demonstrated that DMPCA significantly reduced inflammation in a murine model of arthritis, with a notable decrease in inflammatory cytokines such as TNF-alpha and IL-6 .
  • Anticancer Research : In vitro studies indicated that DMPCA inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This effect was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another investigation assessed DMPCA's antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What analytical techniques are recommended for quantifying trace impurities in research-grade samples?

  • Methodological Answer :
  • UPLC-MS/MS (ESI positive mode) for sensitivity down to 0.1 ppm.
  • ICP-OES to quantify residual metal catalysts (e.g., Pd, Cu) from coupling reactions.
  • ¹H-¹³C HSQC NMR to resolve overlapping signals from structurally similar impurities .

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